molecular formula C9H7FN2O B3316065 7-Fluoro-8-methylquinoxalin-2(1H)-one CAS No. 952587-06-3

7-Fluoro-8-methylquinoxalin-2(1H)-one

Cat. No.: B3316065
CAS No.: 952587-06-3
M. Wt: 178.16 g/mol
InChI Key: ANMDFTBTLXSQGW-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate fluorinated and methylated aromatic amines with diketones or their derivatives. Common synthetic routes may include:

    Cyclization Reactions: Using 2-fluoroaniline and 2,3-butanedione under acidic or basic conditions to form the quinoxaline ring.

    Substitution Reactions: Introducing the fluorine and methyl groups through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Substitution Products: Halogenated, nitrated, or sulfonated quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without fluorine and methyl groups.

    8-Methylquinoxaline: Lacks the fluorine substitution.

    7-Fluoroquinoxaline: Lacks the methyl substitution.

Uniqueness

7-Fluoro-8-methylquinoxalin-2(1H)-one is unique due to the combined presence of fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

IUPAC Name

7-fluoro-8-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMDFTBTLXSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287395
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952587-06-3
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952587-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-8-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-5-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbonitrile 1-oxide (15.9 g, 71.8 mmol) and sodium dithionite (36.7 g, 179.6 mmol) in ethanol (200 ml) and water (400 ml) was heated under reflux for 1 h, with a flow of argon over the top of the condenser leading to a bleach-filled bottle to trap HCN. The cooled mixture was carefully acidified to pH1 with dilute HCl and the mixture was stirred for 45 min at RT. Sodium hydroxide (50% aqueous) was then added to give pH˜11 and the mixture was evaporated to remove approx. 500 ml. The residue was acidified to pH 6 with dilute HCl (caution: cyanide still present!) and the precipitate was filtered off, washed with water and dried to give a solid (10.37 g, 81%). Extraction of the aqueous liquor with 10% methanol/dichloromethane and evaporation of the extracts gave a further small amount of product (0.8 g). Total yield 11.2 g, 88%.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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